5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate
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Overview
Description
This compound is known for its versatility and is used in various fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate typically involves multiple steps, starting with the bromination of quinoline derivatives followed by sulfonation and nitration reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The bromine atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5,7-Dibromoquinolin-8-yl 3-aminobenzene-1-sulfonate, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it valuable for studying biochemical pathways and developing new drugs.
Medicine: Its unique properties are explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromoquinoline: A related compound with similar structural features but lacking the nitrobenzene sulfonate group.
3-Nitrobenzene-1-sulfonate: Another related compound that lacks the quinoline moiety.
Uniqueness
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate stands out due to its combination of brominated quinoline and nitrobenzene sulfonate groups, which confer unique chemical and biological properties. This combination makes it particularly valuable for applications that require specific reactivity and biological activity.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O5S/c16-12-8-13(17)15(14-11(12)5-2-6-18-14)24-25(22,23)10-4-1-3-9(7-10)19(20)21/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKFPYAYBNZGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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